molecular formula C9H17NO2 B2926962 Tert-butyl 2-(1-aminocyclopropyl)acetate CAS No. 1896373-45-7

Tert-butyl 2-(1-aminocyclopropyl)acetate

Cat. No.: B2926962
CAS No.: 1896373-45-7
M. Wt: 171.24
InChI Key: PPZUJMGGZQXHNC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminocyclopropyl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(1-aminocyclopropyl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-aminocyclopropyl)acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetate with 1-aminocyclopropane in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature range and the use of solvents like acetic acid .

Industrial Production Methods: Industrial production of this compound often involves scalable and efficient processes. For example, the Ritter reaction can be employed, where tert-butyl acetate is reacted with nitriles in the presence of sulfuric acid and acetic acid to form tert-butyl amides . This method is advantageous due to its scalability and robustness.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(1-aminocyclopropyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-(1-aminocyclopropyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminocyclopropyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, amine oxidation, and cyclopropane ring-opening reactions .

Comparison with Similar Compounds

    Tert-butyl acetate: A related compound with similar ester functionality but lacking the aminocyclopropyl group.

    Cyclopropylamine: Shares the cyclopropylamine moiety but lacks the ester group.

    Tert-butylamine: Contains the tert-butyl group but lacks the ester and cyclopropylamine functionalities.

Uniqueness: Tert-butyl 2-(1-aminocyclopropyl)acetate is unique due to the combination of the tert-butyl ester and aminocyclopropyl groups.

Properties

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)6-9(10)4-5-9/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZUJMGGZQXHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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